molecular formula C5H12N2O B6147387 1-ethyl-1,3-dimethylurea CAS No. 101003-79-6

1-ethyl-1,3-dimethylurea

Cat. No.: B6147387
CAS No.: 101003-79-6
M. Wt: 116.2
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Description

1-Ethyl-1,3-dimethylurea is a urea derivative utilized in research and development as a versatile synthetic intermediate . Compounds within this class are frequently employed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals . As a building block, its structure makes it valuable for constructing heterocyclic compounds and for use in reactions such as the Biginelli condensation, which is used to create dihydropyrimidine derivatives with potential biological activity . The mechanism of action for urea derivatives in chemical synthesis often involves their ability to act as hydrogen bond donors and acceptors, facilitating specific reaction pathways and molecular recognition events . Researchers value this chemical for developing novel substances in medicinal chemistry and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101003-79-6

Molecular Formula

C5H12N2O

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Design for 1 Ethyl 1,3 Dimethylurea

Direct Synthesis Approaches for 1-Ethyl-1,3-dimethylurea.

Direct synthesis methods aim to construct the this compound molecule in a single key step from readily available precursors. These approaches are often favored for their atom economy and straightforward reaction pathways.

Investigation of Amine-Urea Condensation Reactions.

A primary route for the synthesis of unsymmetrical ureas involves the condensation of an amine with a urea (B33335) or a carbamoyl (B1232498) chloride derivative. In the case of this compound, this could theoretically involve the reaction of N-ethyl-N-methylamine with methyl isocyanate or the reaction of N,N'-dimethylurea with an ethylating agent.

One plausible direct approach is the reaction of N,N-dimethylcarbamoyl chloride with N-ethylamine. This method is analogous to the synthesis of other N',N'-dimethylureas. For instance, the synthesis of N'-phenethyl-N,N-dimethylurea was achieved by reacting phenethylamine (B48288) with dimethylcarbamoyl chloride in the presence of a base like triethylamine (B128534). researchgate.net A similar strategy could be employed for this compound, where N-ethylamine would be the amine nucleophile.

Another direct condensation approach involves the reaction of an appropriate isocyanate with an amine. For the synthesis of this compound, this would entail the reaction of ethyl isocyanate with N,N-dimethylamine or methyl isocyanate with N-ethylamine. The reaction of amines with isocyanates is a well-established and generally high-yielding method for urea formation.

Optimization of Reaction Conditions for Yield and Selectivity.

The yield and selectivity of amine-urea condensation reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For instance, in the synthesis of N,N-dimethylurea from dimethylamine (B145610) and urea, a study found that conducting the reaction under substantially anhydrous conditions at temperatures between 110° and 150° C with a molar excess of dimethylamine resulted in essentially quantitative yields. google.com The use of a solvent-free system and autogenous pressure were critical for driving the reaction to completion. google.com Similar optimization of temperature and reactant ratios would be crucial for the synthesis of this compound to maximize yield and minimize the formation of symmetrical urea byproducts.

The choice of base is also critical. In many urea syntheses involving carbamoyl chlorides, a tertiary amine base such as triethylamine is used to scavenge the HCl byproduct. The optimization of the base and its stoichiometry is essential to prevent side reactions and ensure the complete conversion of the starting materials.

ReactantsProductConditionsYieldReference
Phenethylamine, Dimethylcarbamoyl chlorideN'-phenethyl-N,N-dimethylureaDichloromethane, Triethylamine, Reflux, 1h97% researchgate.net
Dimethylamine, UreaN,N-dimethylureaAnhydrous, 110-150°C, Autogenous pressureQuantitative google.com
Substituted Anilines, Phenyl ChloroformatePhenyl(substituted phenyl)carbamateChloroform, TriethylamineGood Current time information in Bangalore, IN.

Indirect Synthetic Routes via Precursor Modification.

Indirect synthetic routes involve the multi-step synthesis of this compound, often starting from simpler urea analogues and introducing the desired substituents through subsequent chemical modifications.

Derivatization of Simpler Urea Analogues (e.g., Methylureas, Ethylureas).

A viable indirect strategy is the alkylation of a simpler urea precursor. For example, 1,3-dimethylurea (B165225) could be subjected to ethylation to introduce the ethyl group. This would require the selective N-ethylation of one of the methyl-substituted nitrogen atoms. Achieving such selectivity can be challenging as both nitrogen atoms are secondary amides. The reaction would likely proceed via deprotonation of the urea with a strong base to form a urea anion, which then acts as a nucleophile towards an ethylating agent like ethyl iodide or diethyl sulfate.

Alternatively, one could start with N-ethylurea and perform a double methylation on the unsubstituted nitrogen and the ethyl-substituted nitrogen. This would likely require a stepwise approach to control the degree of methylation.

Exploring Alternative Coupling and Alkylation Strategies.

Recent advancements in organic synthesis have led to the development of novel coupling and alkylation strategies that could be applied to the synthesis of this compound. For example, methods for the synthesis of unsymmetrical ureas using hypervalent iodine reagents have been reported, which avoid the use of metal catalysts. google.com

Another approach involves the use of carbamates as intermediates. An efficient method for preparing N,N'-alkyl aryl ureas and N,N'-dialkyl ureas from carbamates has been developed, which avoids hazardous reagents like phosgene (B1210022) and isocyanates. google.com In a potential pathway to this compound, a suitable carbamate (B1207046) precursor could be synthesized and subsequently reacted with the appropriate amine.

The use of phosgene or its safer equivalents, such as triphosgene, is a classical method for urea synthesis. wikipedia.orgatamanchemicals.com For instance, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) is synthesized by treating 3,4-dichloroaniline (B118046) with phosgene to form an isocyanate, which is then reacted with dimethylamine. tcichemicals.com A similar sequence starting with N-ethylamine could potentially yield this compound.

PrecursorReagentsProductKey FeaturesReference
1,3-DimethylureaStrong base, Ethylating agentThis compoundIndirect alkylation
Amides, AminesPhI(OAc)2Unsymmetrical UreasMetal-free coupling google.com
CarbamatesAminesUnsymmetrical UreasPhosgene-free google.com
N-methylethylamineTriphosgene, TolueneN-ethyl-N-methyl carbamoyl chloridePhosgene substitute wikipedia.org

Green Chemistry Principles in this compound Synthesis.

The application of green chemistry principles to the synthesis of ureas is an area of growing importance, aiming to reduce the environmental impact of chemical processes. For a compound like this compound, this involves considering alternative feedstocks, reducing waste, and avoiding hazardous reagents.

Conventional urea synthesis often relies on hazardous materials such as phosgene and isocyanates. google.com Green chemistry approaches seek to replace these with safer alternatives. For example, the direct carbonylation of amines using carbon dioxide (CO2) as a C1 source is a highly attractive green route. tcichemicals.com While this is more established for symmetrical ureas, research is ongoing to develop catalysts for the selective synthesis of unsymmetrical ureas from CO2 and different amines.

Another green strategy is the use of deep eutectic solvents (DESs). A green and catalyst-free synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives has been achieved using a DES of 1,3-dimethylurea and L-(+)-tartaric acid, which acted as both a catalyst and a reaction medium. The development of similar DES systems could provide an environmentally benign reaction environment for the synthesis of this compound.

Furthermore, the principles of atom economy and energy efficiency are central to green synthesis. Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product and that can be conducted at lower temperatures and pressures contributes to a more sustainable process. The development of catalytic systems that can efficiently promote the desired transformations under mild conditions is a key research focus in this area.

Green Chemistry PrincipleApplication in Urea SynthesisPotential for this compound
Use of Renewable Feedstocks Using CO2 as a C1 source.Development of catalysts for the reaction of CO2 with N-ethylamine and N,N-dimethylamine.
Safer Solvents and Auxiliaries Use of deep eutectic solvents (DESs) or solvent-free conditions.Employing a DES based on a urea derivative or running the reaction neat to reduce solvent waste. google.com
Design for Energy Efficiency Catalytic reactions at lower temperatures and pressures.Exploring catalytic systems that enable the synthesis at or near ambient conditions.
Use of Safer Chemicals Avoiding phosgene and isocyanates.Utilizing alternative coupling reagents like hypervalent iodine compounds or developing direct C-N bond formation strategies. google.comgoogle.com

Solvent-Free Reaction Development

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce waste, cost, and environmental impact. For the synthesis of this compound, a hypothetical solvent-free pathway can be proposed based on established methodologies like the Knoevenagel condensation, which has been successfully performed by grinding reactants at room temperature. researchgate.net

One potential approach involves the direct reaction of N-ethylmethylamine with a suitable carbonyl source, such as methyl isocyanate. Isocyanates are known to react exothermically with amines to form ureas. noaa.gov Performing this reaction neat (without any solvent) or via mechanical grinding, possibly with a solid base catalyst like calcium oxide (CaO) or potassium carbonate (K₂CO₃), could facilitate the formation of the desired product. researchgate.net This method avoids the use of volatile organic solvents, simplifying the work-up procedure, which might only require purification of the final product. researchgate.net

Another proposed solvent-free route could involve the Dieckmann condensation principle, where the reaction products are collected by direct distillation from the solvent-free reaction mixture. researchgate.net While this is typically used for cyclization reactions, the concept of a high-temperature, solventless reaction with product removal by distillation could be adapted, assuming the precursors are sufficiently volatile and thermally stable.

These proposed solvent-free methods offer significant environmental benefits but require empirical validation to determine their feasibility, optimal conditions (e.g., temperature, reactant ratios, catalyst choice), and yields for the specific synthesis of this compound.

Catalytic Enhancements for Sustainable Production

Catalytic methods offer a powerful tool for the sustainable synthesis of unsymmetrical ureas, providing alternatives to the toxic phosgene-based routes which generate significant waste. nih.gov Transition-metal catalysis, in particular, has enabled the use of benign carbonyl sources like carbon monoxide (CO) or even carbon dioxide (CO₂). nih.govoup.com

Several advanced catalytic strategies could be applied to the synthesis of this compound:

Transition-Metal-Catalyzed Oxidative Carbonylation: This approach involves the reaction of two different amines with a carbonyl source, mediated by a catalyst. A significant challenge is the selective coupling of two different amines to prevent the formation of symmetrical urea byproducts. nih.gov A recently developed bimetallic (copper/cobalt) catalytic system has shown high chemoselectivity for producing unsymmetrical ureas from primary and secondary amines with CO. nih.gov This system could theoretically couple N-ethylmethylamine with a methylamine (B109427) equivalent to form the target compound.

Palladium-Catalyzed C–N Cross-Coupling: This method allows for the sequential arylation or alkylation of a simple urea core. For instance, a protected urea could undergo a Pd-catalyzed coupling with an ethyl-containing group, followed by deprotection and a second coupling with a methyl-containing group. nih.gov This provides a versatile route to a wide array of unsymmetrical ureas with good to excellent yields. nih.gov

Iridium-Catalyzed C–H Amidation: This innovative technique involves the direct formation of a C–N bond by activating a C–H bond. Using carbamoyl azides as the nitrogen source, an iridium-based catalyst can facilitate the synthesis of various urea derivatives, releasing only dinitrogen as a byproduct. acs.org

Hypervalent Iodine-Mediated Coupling: As a metal-free alternative, reagents like phenyliodine diacetate (PhI(OAc)₂) can mediate the coupling of amides and amines under mild conditions. mdpi.com This method avoids the need for metal catalysts, high temperatures, and inert atmospheres, offering a broad substrate scope. mdpi.com

These catalytic methodologies represent the forefront of sustainable urea synthesis, offering high efficiency and atom economy.

Catalytic MethodPrecursors Example for this compoundCarbonyl SourceCatalyst System ExampleKey Advantages
Oxidative CarbonylationN-Ethylmethylamine, MethylamineCO or CO₂Copper/Cobalt BimetallicHigh chemoselectivity, avoids phosgene. nih.gov
Pd-Catalyzed C-N Cross-CouplingBenzylurea, Ethyl Halide, Methyl HalideUrea CarbonylPalladium with LigandsVersatile, good to excellent yields. nih.gov
Ir-Catalyzed C-H AmidationAromatic/Aliphatic precursor, N-ethyl-N-methylcarbamoyl azideCarbamoyl AzideIridium/Silver CombinationDirect C-H functionalization, dinitrogen byproduct. acs.org
Hypervalent Iodine-Mediated CouplingA primary amide (e.g., acetamide), N-ethylmethylamineAmide CarbonylPhI(OAc)₂Metal-free, mild conditions, broad scope. mdpi.com

Thermodynamic and Kinetic Analysis of this compound Formation

For the synthesis of 1,3-dimethylurea via the ammonolysis of urea with methylamine, the reaction was found to be spontaneous, exothermic, and characterized by an increase in entropy. aidic.it These findings suggest that the reaction is thermodynamically favorable. However, the study also noted that synthesis at higher temperatures and for longer reaction times was unfavorable due to the thermal instability of the products, which can lead to side reactions. aidic.it

The kinetic analysis of 1,3-dimethylurea formation revealed that the process follows a pseudo-first-order kinetic model. aidic.it This indicates that the reaction rate is primarily dependent on the concentration of one reactant, likely due to the other being present in significant excess. The rate equation was determined experimentally, providing a tool to predict the reaction progress over time. aidic.it

Table of Thermodynamic and Kinetic Parameters for 1,3-Dimethylurea Synthesis aidic.it

ParameterValueUnitImplication
Thermodynamic Data
Enthalpy (ΔH)-1.92kJ/molThe reaction is exothermic, releasing a small amount of heat.
Gibbs Free Energy (ΔG)-8.51J/molThe reaction is spontaneous under the studied conditions.
Entropy (ΔS)15.96J/(mol·K)The reaction leads to an increase in system disorder.
Kinetic Data
Kinetic ModelPseudo-First-Order-Reaction rate is proportional to one reactant concentration.
Rate Constant (k)0.0163min⁻¹Defines the speed of the reaction at a given temperature.
Rate Equationc(t) = 1016.24 * e(-t/47.9403) + 16.1935Concentration (c) vs. Time (t)Predictive model for product concentration over time.

Given the structural similarity, it is reasonable to hypothesize that the formation of this compound would exhibit comparable thermodynamic and kinetic characteristics. The reaction would likely be exothermic and spontaneous, but careful control of temperature and reaction time would be essential to minimize degradation and byproduct formation. A similar pseudo-first-order kinetic model might also apply, although the specific rate constant and activation energy would need to be determined experimentally for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1,3 Dimethylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 1-ethyl-1,3-dimethylurea, ¹H and ¹³C NMR, along with two-dimensional methods, offer a complete picture of its atomic framework.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. libretexts.org

Proton (¹H) NMR: The structure of this compound suggests four distinct proton environments. The ethyl group gives rise to a triplet for the methyl protons (H-5) coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene protons (H-4) coupled to the methyl protons. The two N-methyl groups (H-1 and H-3) are chemically non-equivalent and are expected to appear as singlets, likely at different chemical shifts due to their different nitrogen neighbors.

Carbon-¹³ (¹³C) NMR: The molecule contains five carbon atoms, all of which are in unique chemical environments. The carbonyl carbon (C=O) is expected to have the highest chemical shift, typically appearing far downfield. libretexts.org The two methyl carbons attached to nitrogen atoms and the two carbons of the ethyl group will have distinct signals in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s = singlet, q = quartet, t = triplet.

Atom NumberGroupPredicted ¹H NMR Shift (ppm) & MultiplicityPredicted ¹³C NMR Shift (ppm)
1N-CH₃~2.8 (s, 3H)~27
2C=O-~160
3N-CH₃~2.7 (s, 3H)~35
4-CH₂-~3.2 (q, 2H)~42
5-CH₃~1.1 (t, 3H)~14

2D NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the bonding sequence. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, the key correlation would be a cross-peak between the methylene protons (H-4, ~3.2 ppm) and the methyl protons (H-5, ~1.1 ppm) of the ethyl group, confirming their connectivity. The N-methyl singlets would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each carbon signal based on the known proton assignments.

Table 2: Expected HSQC Correlations for this compound

Proton Signal (¹H δ, ppm)Correlated Carbon Signal (¹³C δ, ppm)Assignment
~2.8~27N-CH₃ (Position 1)
~2.7~35N-CH₃ (Position 3)
~3.2~42-CH₂- (Ethyl group)
~1.1~14-CH₃ (Ethyl group)

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. youtube.com Key expected correlations for this compound would include:

Correlations from the protons of both N-methyl groups (H-1 and H-3) to the carbonyl carbon (C-2).

A correlation from the methylene protons of the ethyl group (H-4) to the carbonyl carbon (C-2).

A correlation from the methylene protons (H-4) to the methyl carbon (C-5) of the ethyl group, and vice-versa.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. spectrabase.com For this compound, the most characteristic vibrations are associated with the urea (B33335) core.

C=O Stretch (Amide I band): A strong absorption in the FT-IR spectrum is expected around 1630-1680 cm⁻¹ due to the carbonyl group stretching, which is characteristic of ureas.

N-H Bending and C-N Stretching (Amide II band): Since this is a fully substituted urea, a traditional Amide II band (associated with N-H bending) is absent. Instead, complex vibrations involving C-N stretching will appear in the 1400-1500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ range.

Table 3: Expected Vibrational Bands for this compound

Frequency Range (cm⁻¹)AssignmentSpectroscopy Method
2850-3000C-H stretch (aliphatic)FT-IR, Raman
1630-1680C=O stretch (Amide I)FT-IR (Strong), Raman (Moderate)
1400-1500C-N stretchFT-IR, Raman

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the precise molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Molecular Ion: The molecular formula C₅H₁₂N₂O gives a monoisotopic mass of approximately 116.0950 Da. uni.lu High-resolution mass spectrometry can confirm this exact mass.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) undergoes fragmentation. The most common fragmentation pathway for ureas is alpha-cleavage adjacent to the nitrogen atoms. Expected major fragments for this compound would result from the cleavage of C-N bonds.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
116[C₅H₁₂N₂O]⁺˙Molecular Ion (M⁺˙)
87[M - C₂H₅]⁺Loss of the ethyl radical
72[CH₃NCO]⁺˙Cleavage around the carbonyl group
58[CH₃NH=CH₂]⁺Alpha-cleavage and rearrangement
44[C₂H₅N]⁺˙Fragment containing the ethyl group
29[C₂H₅]⁺Ethyl cation chemguide.co.uk

Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification in techniques like ion mobility-mass spectrometry. uni.lu

X-ray Crystallography for Solid-State Structure and Polymorphism Studies of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of related structures like 1,3-diethyl-1,3-diphenylurea (B122622) provides insight. researchgate.net

In the solid state, the molecular packing of this compound would be influenced by:

Hydrogen Bonding: Although there are no N-H donors on the urea itself, weak C-H···O hydrogen bonds could form between the alkyl hydrogens and the carbonyl oxygen of an adjacent molecule, influencing the crystal lattice.

Polymorphism: Like many organic molecules, this compound could potentially exist in different crystalline forms (polymorphs), each with unique physical properties. Such studies would require the growth of single crystals and subsequent X-ray diffraction analysis.

Computational and Quantum Chemical Investigations of 1 Ethyl 1,3 Dimethylurea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

First-principles calculations based on DFT have been successfully applied to study related urea (B33335) compounds, such as 1,3-dimethylurea (B165225). These studies provide a foundation for understanding the structural parameters of substituted ureas. By applying similar methodologies to 1-ethyl-1,3-dimethylurea, researchers can obtain optimized molecular geometries. For instance, calculations can determine the precise bond lengths between the carbon, oxygen, nitrogen, and hydrogen atoms, as well as the bond angles that dictate the molecule's shape.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's reactivity and electronic properties. For example, in a study of 1,3-dimethylurea, the band gap was calculated to be 3.3 eV, suggesting its potential use in nonlinear optical (NLO) materials. Similar calculations for this compound would provide valuable information about its electronic characteristics.

Below is a hypothetical data table of optimized geometric parameters for this compound, which would be derived from DFT calculations.

Table 1: Calculated Geometric Parameters for this compound from DFT

ParameterBond/AngleCalculated Value
Bond LengthC=O1.25 Å
C-N(ethyl)1.38 Å
C-N(methyl)1.37 Å
N-C(ethyl)1.46 Å
N-C(methyl)1.45 Å
Bond AngleO=C-N(ethyl)122.0°
O=C-N(methyl)121.5°
N-C-N116.5°
Dihedral AngleC(methyl)-N-C-N180.0° (anti)
C(ethyl)-N-C-N0.0° (syn)

Note: These values are illustrative and would be determined from actual DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

The presence of rotatable single bonds in this compound gives rise to different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the molecule's potential energy landscape. Understanding this landscape is crucial as the conformational preferences can significantly influence the molecule's physical and chemical properties.

Computational methods are employed to explore the conformational space of the molecule. This typically involves systematically rotating the dihedral angles associated with the ethyl and methyl groups and calculating the energy of each resulting conformation. The results of these calculations can be visualized as a potential energy surface, where the energy minima correspond to stable conformers.

For substituted ureas, the orientation of the substituents relative to the carbonyl group is a key determinant of conformational stability. researchgate.net Diarylureas, for example, show a strong preference for an anti,anti- conformation. researchgate.net In the case of this compound, the interplay between the ethyl and methyl groups will dictate the preferred conformations. It is expected that steric hindrance and electronic effects will play a significant role.

Enhanced-sampling simulation techniques can be used to map the free-energy landscape and understand the thermodynamics of conformational exchange. nih.gov These methods can reveal the relative populations of different conformers and the energy barriers for interconversion.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (Et-N-C=O)Dihedral Angle (Me-N-C=O)Relative Energy (kcal/mol)
1 (anti-syn)180°0.00
2 (syn-syn)2.5
3 (anti-anti)180°180°1.8
4 (syn-anti)180°3.2

Note: These values are hypothetical and serve as an example of what a conformational analysis would yield.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the solution phase. By simulating the movement of every atom in the system over time, MD provides a detailed picture of intermolecular interactions and dynamic processes. For this compound, MD simulations can reveal how it interacts with solvent molecules and with other solute molecules.

Aqueous solutions of urea and its derivatives have been extensively studied due to their biological importance. researchgate.net MD simulations have been used to investigate whether urea acts as a "structure breaker" or "structure maker" in water. researchgate.net Similar investigations for this compound would shed light on its effect on the structure of water and its hydration properties.

Simulations can provide information on the radial distribution functions between different atoms of this compound and solvent molecules, revealing the structure of the solvation shells. rsc.org The dynamics of these interactions, such as the residence time of solvent molecules around the solute, can also be calculated.

Furthermore, MD simulations are instrumental in studying the aggregation and nucleation of urea derivatives from solution. nih.govnih.gov These simulations can help to understand the initial steps of crystallization and the formation of different polymorphs. By applying these methods to this compound, one could gain insights into its solubility and crystallization behavior.

Prediction of Spectroscopic Parameters (NMR, IR) to Aid Experimental Elucidation

Computational chemistry offers methods to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of molecules like this compound.

DFT calculations are commonly used to predict NMR chemical shifts. The calculated values can be compared with experimental data to confirm the molecular structure and assign specific signals to the corresponding nuclei (¹H, ¹³C, ¹⁵N). nih.gov For instance, the chemical shifts of the protons and carbons in the ethyl and methyl groups, as well as the carbonyl carbon, can be calculated.

Similarly, the vibrational frequencies corresponding to different molecular motions can be computed. These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes, such as the C=O stretch, N-H bends (if present in a related primary or secondary urea), and C-N stretches. For 1,3-dimethylurea, IR spectra have been reported and can serve as a basis for comparison. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)

Nucleus/VibrationPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H (N-CH₃)2.72.6
¹H (N-CH₂CH₃)3.23.1
¹H (N-CH₂CH₃)1.11.0
¹³C (C=O)160.5159.8
¹³C (N-CH₃)28.027.5
¹³C (N-CH₂)35.234.8
¹³C (-CH₃)14.514.1
IR (C=O stretch)16501645
IR (C-N stretch)13501348

Note: These are illustrative values. Experimental data for 1,3-dimethylurea can be found in various databases. chemicalbook.com

Theoretical Studies of Solvation Free Energies and Hydrogen Bonding Dynamics of this compound

The solvation free energy represents the energy change when a molecule is transferred from the gas phase to a solvent. It is a critical parameter for understanding solubility and partitioning behavior. Theoretical calculations can provide estimates of solvation free energies in different solvents. These calculations often employ implicit solvent models, where the solvent is treated as a continuum, or explicit solvent models in conjunction with MD simulations.

Hydrogen bonding is a key intermolecular interaction for urea and its derivatives. researchgate.net this compound has a hydrogen bond acceptor site (the carbonyl oxygen) but lacks hydrogen bond donor N-H protons, which distinguishes it from urea and primary/secondary ureas. Theoretical studies can investigate the dynamics of hydrogen bonds formed between the carbonyl oxygen of this compound and hydrogen-bond-donating solvents like water or alcohols. researchgate.net

MD simulations can be used to analyze the number and lifetime of hydrogen bonds, providing a dynamic picture of these interactions. utwente.nl Understanding the hydrogen bonding capabilities of this compound is essential for predicting its behavior in biological systems and in various chemical processes. The study of related systems, such as aqueous urea solutions, has shown that urea can substitute for water in the hydrogen-bonded network. researchgate.net Similar investigations for this compound would clarify its role in modulating the structure of hydrogen-bonded liquids.

Chemical Reactivity and Mechanistic Studies Involving 1 Ethyl 1,3 Dimethylurea

Investigation of Nitrosation Reactions of 1-Ethyl-1,3-dimethylurea

The nitrosation of substituted ureas, including dialkylureas, has been a subject of kinetic and mechanistic investigation due to the potential formation of carcinogenic N-nitroso compounds. researchgate.netoecd.org While specific kinetic studies exclusively on this compound are not extensively detailed in the provided literature, the mechanism can be inferred from studies on structurally similar compounds like N,N'-dimethylurea. rsc.org

The reaction involves an initial attack by a nitrosating agent on the urea (B33335) molecule. Kinetic studies on N,N'-dimethylurea have shown that these reactions are subject to primary solvent isotope effects and general base catalysis. rsc.org This indicates that a slow proton transfer is a key feature of the mechanism. rsc.org The reaction with bases like acetate (B1210297) ion can become diffusion-controlled. rsc.org

The proposed mechanism for many ureas involves an initial O-nitrosation, which is then followed by a slow proton transfer and a subsequent rapid internal rearrangement to form the more thermodynamically stable N-nitroso-urea. rsc.org For the nitrosation of 1,3-dialkylureas in an aqueous perchloric acid medium, the rate-limiting step is the attack of the nitrosating agent, a behavior similar to the nitrosation of an amine. researchgate.net It is noted that the nitrosation of 1,3-dimethylurea (B165225) can occur in the presence of nitrite, leading to the formation of nitrosoureas, which have demonstrated mutagenic properties. oecd.org The nitrosated derivatives of various urea compounds have been shown to be potent inducers of chromosomal aberrations and sister-chromatid exchanges in cell studies. nih.gov

Reactions with Aldehydes and Ketones, Including Formaldehyde (B43269) Chemistry

The reaction of ureas with aldehydes, particularly formaldehyde, is of immense industrial importance, forming the basis for urea-formaldehyde (UF) resins. nih.govirispublishers.com The reactivity of this compound in this context can be understood by examining studies on 1,3-dimethylurea, which serves as a simplified model system because it undergoes the initial reaction steps but does not form polymers. nih.gov

The initial step is the addition of formaldehyde to the urea nitrogen atoms to form hydroxymethylated adducts. irispublishers.com In the case of this compound, this would involve the formation of N-(hydroxymethyl)-1-ethyl-1,3-dimethylurea. The reaction of urea with formaldehyde to produce monomethylolurea is reversible and can occur in neutral, acidic, or alkaline aqueous solutions. researchgate.net

Quantitative on-line NMR spectroscopy has been used to study the equilibria and reaction kinetics of the 1,3-dimethylurea-formaldehyde system in detail. nih.gov This system involves hydroxymethylation, the formation of hemiformals from the hydroxymethylated intermediate, and two types of condensation reactions. nih.gov The kinetics of the addition reaction are generally considered to be second-order. researchgate.net Equilibrium data for the model 1,3-dimethylurea system have been determined at various molar ratios of formaldehyde to the urea derivative. nih.gov These studies provide a foundation for a kinetic model based on the concentrations of the actual species involved. nih.gov

Key Reactions in the 1,3-Dimethylurea-Formaldehyde System nih.gov

Reaction TypeDescriptionKey Findings
HydroxymethylationAddition of formaldehyde to a nitrogen atom of 1,3-dimethylurea.Reversible reaction forming a hydroxymethylated intermediate.
Hemiformal FormationReaction of the hydroxymethylated intermediate with additional formaldehyde.Equilibrium is established much faster than other reactions.
Condensation (Methylene Bridge)Reaction between a hydroxymethyl group and an N-H group to form a -CH₂- link.Contributes to chain extension in polymer-forming ureas.
Condensation (Ether Bridge)Reaction between two hydroxymethyl groups to form a -CH₂-O-CH₂- link.Another pathway for condensation, particularly at higher pH. nih.gov

Following adduct formation, condensation reactions occur, leading to the formation of methylene (B1212753) (-CH₂-) and methylene ether (-CH₂-O-CH₂-) bridges between urea units. irispublishers.comureaknowhow.com These reactions are typically catalyzed by acidic conditions. as-proceeding.com The mechanism involves the protonation of the hydroxymethyl group, followed by the elimination of water to form a reactive electrophilic species (a carbocation), which then reacts with a nitrogen atom of another urea molecule.

Oxidation and Reduction Pathways of this compound

Information specifically detailing the oxidation and reduction of this compound is limited. However, the reactivity can be inferred from studies on the oxidation of urea and its derivatives, particularly in the context of electrochemistry and environmental degradation.

The oxidative degradation of urea derivatives is relevant to environmental fate and water treatment processes. The calculated half-life for the photo-oxidation of 1,3-dimethylurea in the atmosphere via reaction with hydroxyl radicals is 5.2 days. oecd.org In soil, 1,3-dimethylurea is reported to mineralize fairly rapidly. oecd.org The degradation of urea-aldehyde condensation products, which are structurally related, often proceeds via hydrolysis as the initial step, reversing the formation reaction to yield urea and the corresponding aldehyde. researchgate.net This hydrolysis can be driven by both abiotic and biotic (microbial) factors. researchgate.net

While nickel-based materials are often the most effective electrocatalysts for UOR, the reaction can also occur on platinum electrodes. uw.edu The main challenges in urea electro-oxidation are the slow reaction kinetics and the need for efficient and durable electrocatalysts. researchgate.netuw.edu Although these studies focus on the parent molecule, urea, the fundamental principles of adsorption and electron transfer at an electrode surface would also apply to its alkylated derivatives like this compound. The presence of electron-donating alkyl groups (ethyl and methyl) on the nitrogen atoms could potentially influence the adsorption characteristics and the oxidation potential compared to unsubstituted urea.

Reduction pathways for ureas are less commonly described. Amides, including ureas, can react with strong reducing agents to form flammable gases. chemicalbook.comnih.gov However, specific studies on the controlled reduction of this compound are not prominent in the surveyed literature.

Table of Compounds Mentioned

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base characteristics of this compound are centered on the basic nature of its urea functionality. The presence of one ethyl and two methyl substituents, which are electron-donating alkyl groups, enhances the electron density at the carbonyl oxygen. This increased electron density makes the oxygen atom the primary site for protonation. Understanding the protonation equilibria is essential for elucidating the compound's reactivity in various chemical environments.

Ureas are generally considered weak bases. brainly.comymdb.ca Their basicity is significantly influenced by the nature of the substituents attached to the nitrogen atoms. nih.gov Protonation of ureas, including this compound, predominantly occurs at the carbonyl oxygen atom rather than the nitrogen atoms. This preference is attributed to the resonance stabilization of the resulting cation, where the positive charge is delocalized across the oxygen and two nitrogen atoms. In contrast, the lone pair of electrons on the nitrogen atoms are delocalized over the carbonyl group, which reduces their availability for donation and thus lowers their basicity. brainly.com

The protonation equilibrium of this compound in an acidic medium can be depicted as follows:

CH₃NHCON(C₂H₅)CH₃ + H⁺ ⇌ [CH₃NHC(OH)N(C₂H₅)CH₃]⁺

Interactions and Applications of 1 Ethyl 1,3 Dimethylurea in Non Conventional Solvent Systems

Formation and Characterization of Deep Eutectic Solvents (DES) with 1-Ethyl-1,3-dimethylurea as a Component

Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD). wikipedia.orgscispace.com This mixture results in a significant depression of the freezing point compared to the individual components. wikipedia.org The phenomenon is attributed to the formation of a complex hydrogen bond network between the components, which delocalizes charge and hinders the formation of a stable crystal lattice. scispace.com

Urea (B33335) derivatives, including 1,3-dimethylurea (B165225), are effective HBDs. acs.org They are commonly mixed with salts like choline (B1196258) chloride (ChCl) to form what are known as Type III DESs. scispace.com For instance, a well-studied DES is formed by mixing choline chloride (melting point ~302 °C) and 1,3-dimethylurea (melting point ~102 °C) in a 1:2 molar ratio, resulting in a liquid with a melting point of 70 °C. scispace.com Other HBDs, such as citric acid and L-(+)-tartaric acid, have also been successfully used with 1,3-dimethylurea to create novel DESs. nih.govmatec-conferences.org The formation process typically involves gently heating the solid components until a clear, homogeneous liquid is formed. nih.gov

The physicochemical properties of DESs are highly tunable and depend on the nature of the HBA, the HBD, and their molar ratio. scispace.com

Viscosity: DESs based on urea derivatives are generally more viscous than those based on polyols, which is attributed to the formation of stronger hydrogen bonds. nih.gov The viscosity is highly dependent on temperature, decreasing rapidly upon heating. nih.gov For example, the viscosity of a choline chloride:1,3-dimethylurea (1:2 molar ratio) DES is significantly higher at lower temperatures. nih.gov

Viscosity of Choline Chloride:1,3-dimethylurea (1:2) DES at Various Temperatures

Temperature (°C)Approximate Viscosity (mPa·s)
30~600
40~300
50~150
60~80
70~50
80~30

Data extracted from graphical representations in scientific literature. nih.gov

Density: Density measurements for aqueous solutions of 1,3-dimethylurea have been performed across various temperatures and molalities. acs.org For DESs, density is a key property, and like viscosity, it is influenced by temperature and the specific components of the mixture. scispace.com

Thermal Properties: The thermal stability and phase behavior of these DESs are characterized using techniques like Differential Scanning Calorimetry (DSC). nih.gov DSC analysis helps determine the melting point of the eutectic mixture, which is significantly lower than that of the individual pure components. nih.gov For example, a eutectic mixture of urea and 1,3-dimethylurea shows a single major endotherm, confirming the formation of the eutectic. nih.gov

DESs based on 1,3-dimethylurea have been employed as green and efficient media and catalysts for various organic syntheses. Their use often eliminates the need for volatile and hazardous organic solvents.

Multicomponent Reactions: A DES composed of 1,3-dimethylurea and citric acid has been used as a dual catalyst and reaction medium for the one-pot synthesis of bis(indolyl)methanes, quinolines, and aryl-4,5-diphenyl-1H-imidazoles. acs.orgnih.gov This system offers high yields and benefits from the ease of recovery and reusability of the DES. acs.org

Synthesis of Quinolines: A DES of 1,3-dimethylurea and L-(+)-tartaric acid (7:3 molar ratio) serves as an environmentally benign dual catalyst and medium for the catalyst-free synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives. matec-conferences.org

Catalytic Reactions: Low melting mixtures formed from 1,3-dimethylurea and β-cyclodextrin derivatives have been utilized as solvents for hydroformylation and Tsuji-Trost reactions. ut.ac.ir

Role of this compound as a Solvent or Co-solvent in Organic Transformations

Urea derivatives can function as dipolar aprotic solvents, similar to well-known solvents like N,N-dimethylformamide (DMF). mdpi.com 1,3-dimethylurea is highly soluble in polar solvents like water and ethanol (B145695) but less so in non-polar ones. researchgate.net Its structure, containing a carbonyl group (a hydrogen bond acceptor) and two amino groups (hydrogen bond donors), allows for strong interactions with polar molecules.

The cyclic analog, 1,3-dimethylpropyleneurea (DMPU), is a well-established dipolar aprotic solvent that often serves as a less mutagenic replacement for hexamethylphosphoramide (B148902) (HMPA). mdpi.com As a solvent or co-solvent, DMPU can increase the basicity and nucleophilicity of reagents and is particularly useful in reactions involving polyanionic species. mdpi.com Given these properties, this compound is anticipated to exhibit similar characteristics as a solvent or co-solvent, potentially influencing reaction rates and pathways in various organic transformations.

Investigation of Gas Absorption/Desorption Properties in this compound-Containing Ionic Liquids

DESs are considered promising solvents for gas capture, particularly for acidic gases like carbon dioxide (CO2), due to their low volatility, thermal stability, and tunable nature. scispace.comnih.gov The capture of CO2 using choline chloride/urea based DES is one of the most extensively studied systems. nih.gov

The solubility of CO2 in these solvents is highly dependent on pressure, temperature, and the molar ratio of the HBA to the HBD. nih.govacs.org Generally, CO2 solubility increases with increasing pressure and decreases with increasing temperature. acs.org The molar ratio of the components is a critical factor; for the choline chloride/urea system, a 1:2 molar ratio has been shown to exhibit the highest CO2 solubility, which corresponds to the eutectic composition with the lowest melting point. acs.org This suggests that the molecular interactions that favor the dissolution of the gas are optimized at this ratio. acs.org While direct data for this compound is not available, the principles established for the choline chloride/urea system provide a strong foundation for its potential application in gas separation technologies.

Solubility of CO2 in Choline Chloride:Urea (1:2) DES

Temperature (K)Pressure (MPa)CO2 Solubility (mole fraction)
313.15~2.0~0.05
313.15~5.0~0.15
313.15~10.0~0.28
323.15~5.0~0.12
333.15~5.0~0.10

Illustrative data showing the effect of temperature and pressure on CO2 solubility in a model urea-based DES.

Advanced Research Applications of 1 Ethyl 1,3 Dimethylurea in Materials Science and Catalysis

Utilization of 1-Ethyl-1,3-dimethylurea as a Ligand or Additive in Catalytic Systems

No specific studies detailing the application of this compound as a ligand or additive in catalytic systems were identified.

However, the use of other substituted ureas as ligands in transition metal catalysis is a growing field of interest. nih.gov For example, N,N'-dimethylurea (DMU) has been successfully employed as an efficient and inexpensive ligand for copper-catalyzed Chan-Lam cross-coupling reactions, which are important for forming carbon-nitrogen bonds in pharmaceutically relevant molecules. tezu.ernet.innih.gov In these systems, the urea (B33335) moiety can coordinate with the metal center. Similarly, N-phenylurea has been shown to be an effective ligand for palladium-catalyzed Heck and Suzuki reactions. researchgate.net Di-palladium complexes with urea-containing ligands have also been prepared and studied for their anion-binding properties. researchgate.net These examples highlight the potential of urea derivatives in catalysis, though research has not yet extended to this compound.

Investigation of this compound in the Context of Supramolecular Assembly and Crystal Engineering

There is a lack of published research on the supramolecular assembly and crystal engineering of this compound.

Crystal engineering of urea compounds, in general, is a well-established field. The ability of the urea functional group to form strong and directional N-H···O hydrogen bonds makes it a reliable building block for constructing predictable supramolecular architectures, such as one-dimensional tapes and two-dimensional layered networks. rsc.orgrsc.org The self-aggregation mechanisms of various N-alkyl and N,N'-dialkyl derivatives of urea have been studied, showing that aggregation is influenced by the substitution pattern, solvent interactions, and steric hindrance. nih.gov Theoretical studies on 1,3-dimethylurea (B165225) have explored its electronic and dielectric properties, suggesting potential for applications in non-linear optical (NLO) materials. These principles could theoretically be applied to this compound, but specific experimental data is absent from the literature.

Environmental Fate and Degradation Mechanisms of 1 Ethyl 1,3 Dimethylurea in Academic Contexts

Photolytic and Hydrolytic Degradation Pathways of 1,3-Dimethylurea (B165225)

Studies on 1,3-dimethylurea suggest it is susceptible to hydrolysis due to its amide structure, although the rate is exceedingly slow, with a calculated half-life of over a year. oecd.org Direct photolysis is not expected to be a significant degradation pathway as 1,3-dimethylurea does not absorb light at wavelengths greater than 300 nm. oecd.org However, indirect photo-oxidation via reaction with hydroxyl radicals in water is estimated to have a half-life of 111 days. oecd.org In the atmosphere, the calculated half-life for its reaction with hydroxyl radicals is 5.2 days. oecd.org

Table 1: Estimated Degradation Half-life of 1,3-Dimethylurea

Degradation PathwayEnvironmental CompartmentHalf-life
HydrolysisWater> 1 year
Photo-oxidationWater111 days
Photo-oxidationAir5.2 days
Direct PhotolysisWaterNot significant

Microbial Degradation Studies of 1,3-Dimethylurea in Controlled Laboratory Systems

In controlled laboratory settings, 1,3-dimethylurea has been shown to be readily biodegradable. oecd.org One study following OECD Guideline 301A demonstrated greater than 93% biodegradation within 10 days using activated sludge from a laboratory wastewater treatment plant. oecd.org In unsterilized soil, 1,3-dimethylurea undergoes fairly rapid mineralization. oecd.org A concentration of 312.5 mg N/kg was observed to degrade within 5 weeks, measured by the evolution of carbon dioxide, and was subsequently nitrified. oecd.org

Adsorption and Mobility of 1,3-Dimethylurea in Model Environmental Matrices

The mobility of 1,3-dimethylurea in the environment is expected to be high due to its low potential for adsorption to soil and sediment. A calculated logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc) of 0.946 suggests that it will not significantly bind to the solid phase of environmental matrices. oecd.org Fugacity modeling predicts that 1,3-dimethylurea will predominantly partition into the aqueous compartment (over 99.9%), with very small amounts distributing to soil and sediment. oecd.org

The absence of specific data for 1-ethyl-1,3-dimethylurea underscores the need for further research to understand its potential environmental impact. The information available for the related compound, 1,3-dimethylurea, highlights the importance of considering photolytic, hydrolytic, and microbial processes, as well as mobility, when assessing the environmental fate of substituted ureas. However, without dedicated studies on this compound, its behavior in the environment remains unknown.

Q & A

Basic: What are the recommended synthetic routes for 1-ethyl-1,3-dimethylurea, and how can purity be ensured?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or urea condensation reactions. For example:

  • Step 1: React ethylamine with dimethylcarbamoyl chloride in anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 2: Purify the crude product using recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterization: Validate purity via HPLC (>98% purity threshold) and confirm structure using 1H/13C NMR (e.g., dimethyl groups at δ ~2.8–3.1 ppm) and FT-IR (urea C=O stretch ~1640–1680 cm⁻¹) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use NMR spectroscopy to resolve ethyl (–CH2CH3) and dimethyl (–N(CH3)2) groups. Compare chemical shifts with analogous ureas (e.g., 1,1-dimethylurea derivatives) .
  • Purity Assessment: Employ reverse-phase HPLC with a C18 column (UV detection at 210–220 nm) and GC-MS to detect volatile impurities .
  • Thermal Stability: Perform TGA/DSC to assess decomposition temperatures and hygroscopicity .

Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays: Test inhibition of urease or acetylcholinesterase using spectrophotometric methods (e.g., urease activity via ammonia release measured at 630 nm).
  • Dose-Response Curves: Use 8–12 concentration points (e.g., 1 µM–10 mM) to calculate IC50 values. Include positive controls (e.g., thiourea for urease inhibition).
  • Mechanistic Studies: Conduct kinetic assays (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .

Advanced: How should contradictory data on compound stability or bioactivity be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent systems (e.g., DMSO concentration in assays ≤1%) and validate batch-to-batch consistency via HPLC-MS .
  • Artifact Mitigation: Test for degradation products under assay conditions (e.g., pH 7.4 buffer, 37°C for 24 hours) .
  • Control Experiments: Use structurally similar inert analogs (e.g., 1,1-dimethylurea) to isolate target-specific effects .

Advanced: What strategies are recommended for studying the stability of this compound under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and LC-MS .
  • pH-Dependent Stability: Prepare buffered solutions (pH 2–12) and analyze hydrolysis products. Urea derivatives often degrade rapidly in strongly acidic/basic conditions .

Advanced: How can computational modeling aid in understanding the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian or ORCA software. Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Reaction Pathway Analysis: Simulate condensation mechanisms (e.g., with isocyanates) to identify transition states and energy barriers. Validate with experimental kinetics .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-approved respirators if airborne particles are generated .
  • Ventilation: Conduct reactions in a fume hood with ≥100 ft/min face velocity. Store in airtight containers away from oxidizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.